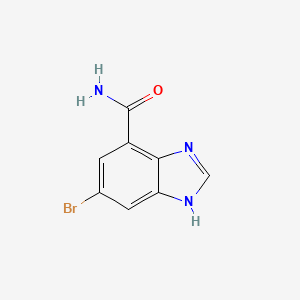
N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide, also known as CCMI, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent.
科学的研究の応用
N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, this compound has been shown to have neuroprotective effects and improve cognitive function.
作用機序
The mechanism of action of N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide is not fully understood, but it is believed to act on various signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and proliferation. Additionally, this compound has been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and animal models. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In animal models of Alzheimer's and Parkinson's disease, this compound has been shown to improve cognitive function and protect against neuronal damage.
実験室実験の利点と制限
One advantage of using N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide in lab experiments is its relatively simple synthesis method and high yield. Additionally, this compound has been shown to have a low toxicity profile, making it a viable compound for in vitro and in vivo studies. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its efficacy in certain assays.
将来の方向性
There are several future directions for research on N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide. One area of interest is its potential as a therapeutic agent for other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways in cells. Finally, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of more potent and selective compounds for scientific research.
合成法
N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of cyclopentadiene with acrylonitrile to form 1-cyanocyclopentene. This intermediate is then reacted with 6-methyl-4-hydrazinopyridazine-3-carboxylic acid to form this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable compound for scientific research.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-6-methylpyridazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-6-10(7-14-16-9)11(17)15-12(8-13)4-2-3-5-12/h6-7H,2-5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZXXVFVUYVODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=N1)C(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2822534.png)
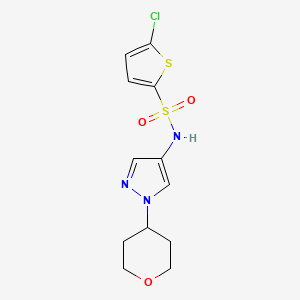
![Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate](/img/structure/B2822537.png)

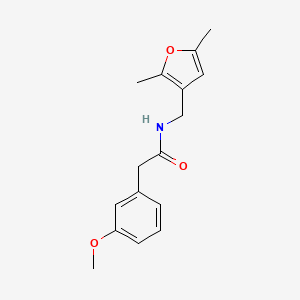
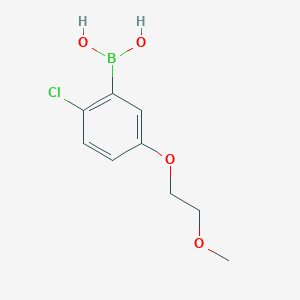

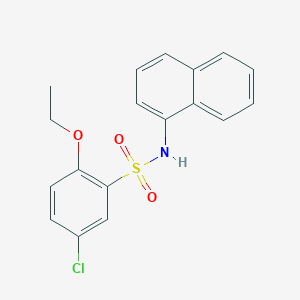
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride](/img/no-structure.png)
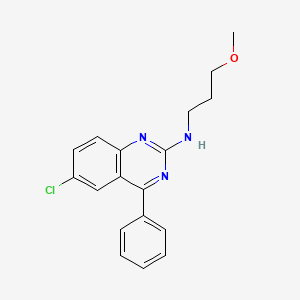
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2822551.png)
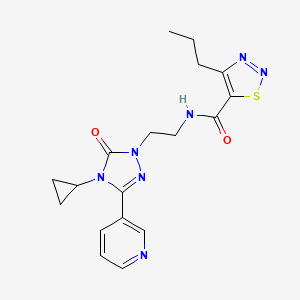
![1-((1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2822553.png)
